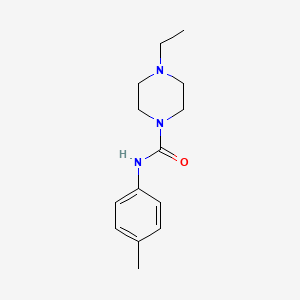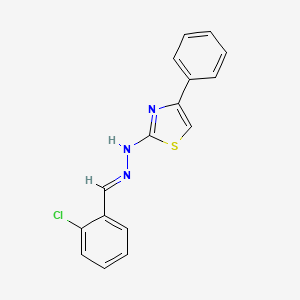
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as CTZ, is a thiazole-based compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. CTZ has been shown to possess a range of biological activities, including antitumor, antibacterial, and antifungal effects. In
Applications De Recherche Scientifique
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has also been shown to exhibit antibacterial and antifungal activity against a range of pathogenic microorganisms, including Staphylococcus aureus and Candida albicans. In addition, 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Mécanisme D'action
The exact mechanism of action of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is not fully understood. However, it has been suggested that 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis. 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has also been shown to inhibit bacterial and fungal growth by disrupting the integrity of the cell membrane.
Biochemical and Physiological Effects
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. In addition, 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, the low solubility of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone in water can be a limitation for some experimental procedures. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone in vivo.
Orientations Futures
There are many potential future directions for the study of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone. One area of interest is the development of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone-based metal complexes with potential applications in catalysis and material science. In addition, further studies are needed to explore the potential therapeutic applications of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, including its antitumor, antibacterial, and antifungal effects. Finally, the development of more efficient synthesis methods for 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and its derivatives may enable the production of larger quantities for further research and potential commercial applications.
Conclusion
In conclusion, 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a thiazole-based compound with a range of potential applications in medicinal chemistry, organic synthesis, and material science. The synthesis method is relatively simple, and 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been shown to possess antitumor, antibacterial, and antifungal effects, as well as antioxidant activity. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, as well as to explore its potential applications in catalysis and material science.
Méthodes De Synthèse
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can be synthesized through a simple and efficient method using the reaction of 4-phenyl-1,3-thiazol-2-amine with 2-chlorobenzaldehyde in the presence of acetic acid. The reaction yields a yellow crystalline solid with a melting point of 193-195°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-9-5-4-8-13(14)10-18-20-16-19-15(11-21-16)12-6-2-1-3-7-12/h1-11H,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXZVMOHUSLBC-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


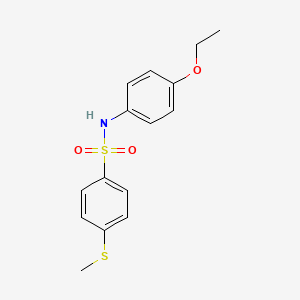
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
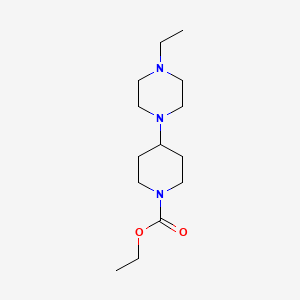
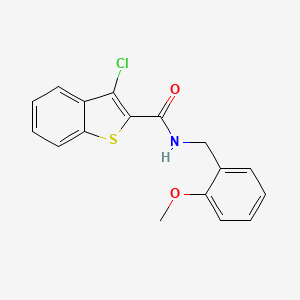
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
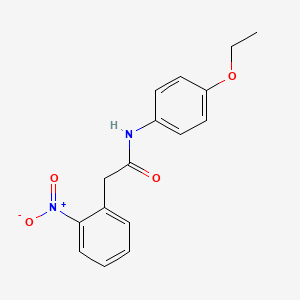
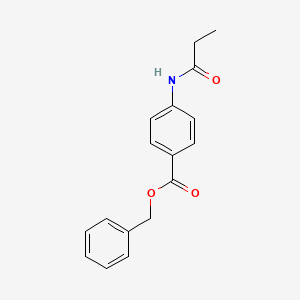
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
